Cas no 1987340-91-9 (6-(Diethylamino)pyridazine-4-carboxylic acid)
6-(Diethylamino)pyridazine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-(Diethylamino)pyridazine-4-carboxylic acid
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- Inchi: 1S/C9H13N3O2/c1-3-12(4-2)8-5-7(9(13)14)6-10-11-8/h5-6H,3-4H2,1-2H3,(H,13,14)
- InChI Key: DQJSIBSWUARLGH-UHFFFAOYSA-N
- SMILES: C1=NN=C(N(CC)CC)C=C1C(O)=O
6-(Diethylamino)pyridazine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM391401-1g |
6-(diethylamino)pyridazine-4-carboxylic acid |
1987340-91-9 | 95%+ | 1g |
$1720 | 2023-03-10 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7446-100MG |
6-(diethylamino)pyridazine-4-carboxylic acid |
1987340-91-9 | 95% | 100MG |
¥ 2,884.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7446-250MG |
6-(diethylamino)pyridazine-4-carboxylic acid |
1987340-91-9 | 95% | 250MG |
¥ 4,613.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7446-500MG |
6-(diethylamino)pyridazine-4-carboxylic acid |
1987340-91-9 | 95% | 500MG |
¥ 7,682.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7446-1G |
6-(diethylamino)pyridazine-4-carboxylic acid |
1987340-91-9 | 95% | 1g |
¥ 11,523.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7446-5G |
6-(diethylamino)pyridazine-4-carboxylic acid |
1987340-91-9 | 95% | 5g |
¥ 34,570.00 | 2023-04-07 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00801980-1g |
6-(Diethylamino)pyridazine-4-carboxylic acid |
1987340-91-9 | 98% | 1g |
¥11523.0 | 2023-03-12 | |
| Ambeed | A585259-1g |
6-(Diethylamino)pyridazine-4-carboxylic acid |
1987340-91-9 | 98% | 1g |
$1699.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7446-100mg |
6-(diethylamino)pyridazine-4-carboxylic acid |
1987340-91-9 | 95% | 100mg |
¥2884.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7446-250mg |
6-(diethylamino)pyridazine-4-carboxylic acid |
1987340-91-9 | 95% | 250mg |
¥4614.0 | 2024-04-22 |
6-(Diethylamino)pyridazine-4-carboxylic acid Suppliers
6-(Diethylamino)pyridazine-4-carboxylic acid Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 6-(Diethylamino)pyridazine-4-carboxylic acid
Introduction to 6-(Diethylamino)pyridazine-4-carboxylic acid (CAS No. 1987340-91-9)
6-(Diethylamino)pyridazine-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1987340-91-9, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic carboxylic acid derivative has garnered attention due to its structural versatility and potential applications in medicinal chemistry. The presence of both an amino group and a carboxylic acid moiety in its molecular framework makes it a valuable intermediate for the development of various pharmacologically active agents.
The compound belongs to the pyridazine class of heterocycles, which are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. Pyridazines and their derivatives have been extensively studied for their biological activity, with many exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The introduction of substituents such as diethylamino at the 6-position of the pyridazine ring further enhances its pharmacological profile, making it an attractive scaffold for drug discovery.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. 6-(Diethylamino)pyridazine-4-carboxylic acid has emerged as a promising candidate in this context. Its unique structural features allow for diverse chemical modifications, enabling the synthesis of structurally diverse analogs with tailored biological activities. This flexibility has made it a focal point for medicinal chemists seeking to develop new drugs targeting various diseases.
The synthesis of 6-(Diethylamino)pyridazine-4-carboxylic acid typically involves multi-step organic reactions, starting from readily available precursors. One common synthetic route involves the condensation of ethyl acetoacetate with hydrazine hydrate to form diethylhydrazine, which is then further functionalized to introduce the carboxylic acid group at the 4-position of the pyridazine ring. Subsequent introduction of the diethylamino group at the 6-position completes the molecular structure. These synthetic methodologies have been optimized to ensure high yields and purity, making the compound accessible for further applications.
The pharmacological significance of 6-(Diethylamino)pyridazine-4-carboxylic acid lies in its potential as a precursor for bioactive molecules. Researchers have explored its derivatives as inhibitors of enzymes involved in cancer progression, such as kinases and phosphodiesterases. Additionally, its structural motif has been incorporated into molecules designed to modulate neurotransmitter receptors, offering potential therapeutic benefits in neurological disorders. The compound's ability to interact with biological targets makes it a valuable building block in drug design.
Recent studies have highlighted the importance of 6-(Diethylamino)pyridazine-4-carboxylic acid in the development of novel antibiotics. The increasing prevalence of antibiotic-resistant bacteria has necessitated the discovery of new antimicrobial agents. Pyridazine derivatives have shown promise in this regard, with some exhibiting potent activity against Gram-positive and Gram-negative bacteria. The diethylamino group in 6-(Diethylamino)pyridazine-4-carboxylic acid contributes to its ability to disrupt bacterial cell wall synthesis and other essential metabolic pathways.
The compound's role in drug development extends beyond antimicrobial applications. It has been investigated as a potential therapeutic agent for inflammatory diseases, where it acts by inhibiting pro-inflammatory cytokine production. Furthermore, its derivatives have shown promise in preclinical studies as treatments for chronic pain conditions by modulating pain signaling pathways. These findings underscore the versatility of 6-(Diethylamino)pyridazine-4-carboxylic acid as a pharmacological scaffold.
In conclusion, 6-(Diethylamino)pyridazine-4-carboxylic acid (CAS No. 1987340-91-9) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features and biological activities make it an invaluable intermediate for synthesizing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in addressing unmet medical needs.
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